molecular formula C14H21NO B8624555 2-(1-(Benzylamino)cyclobutyl)propan-1-ol

2-(1-(Benzylamino)cyclobutyl)propan-1-ol

Cat. No.: B8624555
M. Wt: 219.32 g/mol
InChI Key: WCLBTCFIBAIWHI-UHFFFAOYSA-N
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Description

2-(1-(Benzylamino)cyclobutyl)propan-1-ol is an organic compound that features a cyclobutyl ring substituted with a benzylamino group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzylamino)cyclobutyl)propan-1-ol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction using benzylamine.

    Addition of the Propanol Moiety: The final step involves the addition of the propanol group through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzylamino)cyclobutyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

2-(1-(Benzylamino)cyclobutyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Benzylamino)cyclobutyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to modulation of biological processes. The cyclobutyl ring and propanol moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Benzylamino)cyclobutyl]-2-propanol
  • 2-[1-(Amino)cyclobutyl]propanol
  • 2-[1-(Benzylamino)cyclopropyl]propanol

Uniqueness

2-(1-(Benzylamino)cyclobutyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclobutyl ring and benzylamino group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[1-(benzylamino)cyclobutyl]propan-1-ol

InChI

InChI=1S/C14H21NO/c1-12(11-16)14(8-5-9-14)15-10-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3

InChI Key

WCLBTCFIBAIWHI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1(CCC1)NCC2=CC=CC=C2

Origin of Product

United States

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